molecular formula C8H10Cl3N B2767927 (2,6-Dichlorobenzyl)methylamine hydrochloride CAS No. 90389-15-4

(2,6-Dichlorobenzyl)methylamine hydrochloride

Cat. No.: B2767927
CAS No.: 90389-15-4
M. Wt: 226.53
InChI Key: MWOMGCJFYSYJBC-UHFFFAOYSA-N
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Description

“(2,6-Dichlorobenzyl)methylamine hydrochloride” is a chemical compound with the molecular formula C8H10Cl3N . It has a molecular weight of 226.53 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzyl group substituted with two chlorine atoms and a methylamine group .


Physical And Chemical Properties Analysis

“this compound” has a boiling point of 240.6°C at 760mmHg .

Scientific Research Applications

Protein and Cell Membrane Iodinations

Iodination of proteins and cell membranes using specific chloroamides, such as 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril, demonstrates the utility of chlorinated compounds in biochemical tagging and labeling (Fraker & Speck, 1978). This process is notable for its minimal damage to proteins and living cells, highlighting the potential for delicate biochemical applications.

Paraquat Poisonings: Lung Toxicity and Treatment

The study on paraquat dichloride (PQ) focuses on its toxic effects, particularly on lung tissue, and underscores the importance of understanding the biochemical mechanisms of chlorinated compounds for developing treatments for poisonings (Dinis-Oliveira et al., 2008). Although not directly related to (2,6-Dichlorobenzyl)methylamine hydrochloride, this research highlights the critical need for safety and therapeutic intervention strategies in the use of chlorinated chemicals.

NMDAR Inhibition-Independent Antidepressant Actions

Research into the metabolism of (R,S)-ketamine to hydroxynorketamine (HNK) and its antidepressant effects independent of NMDAR inhibition suggests a novel mechanism of action for chlorinated compounds and their metabolites in pharmacology (Zanos et al., 2016). This study may inform the development of new therapeutic agents derived from chlorinated amines.

Monoamine Oxidase Inhibition

The unique inhibition of monoamine oxidase (MAO) by specific chlorinated amines, offering insights into the development of antidepressants and other therapeutic agents targeting MAO (Johnston, 1968). This research underscores the utility of chlorinated amines in neuropsychiatric drug development.

Safety and Hazards

When handling “(2,6-Dichlorobenzyl)methylamine hydrochloride”, it’s important to avoid dust formation, breathing in mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Properties

IUPAC Name

1-(2,6-dichlorophenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-11-5-6-7(9)3-2-4-8(6)10;/h2-4,11H,5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOMGCJFYSYJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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